molecular formula C17H24N4O3 B2544230 Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate CAS No. 2415554-33-3

Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate

Cat. No. B2544230
CAS RN: 2415554-33-3
M. Wt: 332.404
InChI Key: GTLRRHICLOPGRP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate, also known as TIPP, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of piperidine carboxylate derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate is not fully understood. However, it has been suggested that Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate acts as a selective agonist of the delta opioid receptor. This receptor is involved in pain regulation and is found in the central nervous system.
Biochemical and physiological effects:
Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate has been found to have significant analgesic effects in various animal models. It has been shown to be effective in reducing pain in models of acute and chronic pain. Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate has also been found to have anti-inflammatory effects and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate in lab experiments is that it has a high purity and can be synthesized in large quantities. It has also been found to be stable under various conditions, which makes it suitable for use in various experiments. However, one of the limitations of using Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate. One area of research is to further understand the mechanism of action of Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate and its effects on the delta opioid receptor. Another area of research is to study the potential use of Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate as a pain reliever and anti-inflammatory agent in humans. Additionally, research could be conducted on the potential use of Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate in the treatment of other diseases and conditions.

Synthesis Methods

The synthesis of Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-bromopiperidine-1-carboxylate with imidazo[1,2-b]pyridazine-6-carbaldehyde in the presence of a base. The reaction yields Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate as a white crystalline solid with a high purity.

Scientific Research Applications

Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have analgesic properties and has been studied as a potential pain reliever. Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate has also been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-16(22)20-9-6-13(7-10-20)12-23-15-5-4-14-18-8-11-21(14)19-15/h4-5,8,11,13H,6-7,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLRRHICLOPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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